Product packaging for Dexmecamylamine(Cat. No.:CAS No. 107538-05-6)

Dexmecamylamine

Cat. No.: B008487
CAS No.: 107538-05-6
M. Wt: 167.29 g/mol
InChI Key: IMYZQPCYWPFTAG-NGZCFLSTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexmecamylamine is a potent and selective non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This compound is of significant research value due to its ability to cross the blood-brain barrier, allowing for in vivo investigation of central nAChR function. Its primary mechanism involves binding to a site within the ion channel of the receptor, leading to a use-dependent blockade that effectively inhibits receptor activity upon repeated agonist application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B008487 Dexmecamylamine CAS No. 107538-05-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107538-05-6

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1

InChI Key

IMYZQPCYWPFTAG-NGZCFLSTSA-N

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C

Other CAS No.

6147-18-8
107538-05-6

Synonyms

[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine

Origin of Product

United States

Molecular Pharmacology and Receptor Dynamics of Dexmecamylamine

Characterization of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a pharmacologically active compound that functions as a noncompetitive antagonist across various subtypes of the nicotinic acetylcholine receptor (nAChR). nih.govresearchgate.net Its interaction with these receptors is complex, characterized by non-selective binding but with notable differences in kinetics and functional outcomes depending on the specific nAChR subunit composition. acs.orgnih.gov Research indicates that while its inhibitory concentration values are often similar to its R-(-)-enantiomer, this compound exhibits distinct properties, such as slower dissociation rates from certain neuronal receptor subtypes, which may contribute to its specific pharmacological profile. researchgate.netnih.gov

Spectrum of Action: Antagonism and Allosteric Modulation at nAChR Subtypes

This compound demonstrates a broad spectrum of activity, primarily as a noncompetitive antagonist at neuronal and muscle-type nAChRs. acs.orgmedchemexpress.comnih.gov The primary mechanism of its antagonism at neuronal nAChRs is noncompetitive and voltage-dependent, leading to a prolonged inhibition of receptor function following exposure. nih.gov While generally viewed as an antagonist, some studies have revealed a more nuanced interaction, including positive allosteric modulation at specific nAChR stoichiometries. nih.gov This dual activity highlights the compound's complex relationship with the nAChR family. Although it displays modest selectivity among the different nAChR subtypes, its therapeutic effects in preclinical models are often attributed to its antagonist activity at α4β2 receptors. nih.govnih.govresearchgate.net

The α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain, is a primary target of this compound. The compound's engagement with this receptor is multifaceted, involving both antagonism and stoichiometry-dependent allosteric modulation. nih.gov

Antagonism: this compound functions as a noncompetitive antagonist at α4β2 nAChRs. researchgate.net Studies using receptor expression in Xenopus oocytes have determined its half-maximal inhibitory concentration (IC50) to be in the micromolar range. acs.orgnih.gov A key kinetic feature is that this compound dissociates more slowly from α4β2 receptors compared to its R-(-)-enantiomer, a characteristic that may enhance its duration of action at this specific subtype. researchgate.netnih.govnih.gov

Allosteric Modulation: The interaction of this compound with the α4β2 receptor is further complicated by the receptor's ability to form two different stoichiometries with distinct pharmacological properties: a high-sensitivity (HS) (α4)₂(β2)₃ and a low-sensitivity (LS) (α4)₃(β2)₂ form. Research has shown that this compound acts as a positive allosteric modulator at the high-sensitivity (α4)₂(β2)₃ receptor. nih.gov Conversely, it functions as a more potent noncompetitive inhibitor than its R-(-)-enantiomer at the low-sensitivity (α4)₃(β2)₂ receptor stoichiometry. nih.gov

Detailed characterization of this compound's interaction with the α3β2 nAChR subtype is less extensive than for the α4β2 subtype. However, studies evaluating the stereoisomers of mecamylamine have included this neuronal receptor. nih.gov These investigations confirm that this compound acts as a noncompetitive, voltage-dependent antagonist at human α3β2 nAChRs. nih.gov The inhibition is characterized by a slow recovery rate after exposure to the compound, a hallmark of its effect on neuronal nAChRs. nih.gov While direct IC50 values for this compound at this specific subtype are not extensively reported, research comparing the mecamylamine enantiomers found little difference in their 50% inhibition concentration values for a given neuronal receptor subtype, suggesting its potency is in a range similar to that observed for other neuronal nAChRs. nih.gov

This compound is a known noncompetitive antagonist of the α3β4 ganglionic-type nAChR. acs.orgnih.gov Functional assays have established its IC50 values at this receptor to be in the sub-micromolar to low-micromolar range. acs.orgnih.gov Similar to its action at the α4β2 subtype, kinetic studies reveal that this compound dissociates more slowly from α3β4 receptors than its corresponding R-(-)-enantiomer. researchgate.netnih.govnih.gov However, research also indicates that this compound dissociates from α4β2 receptors more slowly than it does from α3β4 receptors, suggesting a degree of kinetic selectivity between these two neuronal subtypes. acs.orgnih.gov

This compound also acts as an antagonist at the homomeric α7 nAChR. acs.orgmedchemexpress.comnih.gov Its potency as an inhibitor at this receptor is in the low micromolar range, which is comparable to that of its R-(-) enantiomer. acs.orgnih.gov The antagonism at α7 receptors, like other neuronal subtypes, is characterized by the slow recovery kinetics following inhibition, which is a defining feature of mecamylamine's pharmacological action. nih.gov

At the muscle-type nAChR, composed of α1, β1, γ, and δ subunits, this compound functions as an antagonist. acs.orgnih.gov Its IC50 for this receptor is in the low micromolar range. acs.orgnih.gov A significant distinction in its action compared to neuronal receptors is the duration of inhibition; muscle-type receptors exhibit a more transient inhibition from mecamylamine exposure. nih.gov Furthermore, studies have suggested that muscle-type receptors are somewhat more sensitive to the R-(-)-mecamylamine enantiomer than to this compound (the S-(+)-enantiomer). nih.gov This finding indicates that this compound may have a more favorable profile regarding potential side effects associated with the blockade of neuromuscular transmission. nih.gov

Pharmacological Data Summary

The following table summarizes the inhibitory potency of this compound across various nicotinic acetylcholine receptor subtypes as reported in functional studies.

Receptor SubtypeInteraction TypeIC50 Range (μM)Key Research Findings
α4β2 Antagonist / PAM0.5 – 3.2Acts as a PAM at (α4)₂(β2)₃ stoichiometry and a noncompetitive inhibitor at the (α4)₃(β2)₂ stoichiometry. acs.orgnih.govnih.gov Dissociates more slowly than its R-(-)-enantiomer. nih.govnih.gov
α3β2 AntagonistNot specifiedExhibits noncompetitive, voltage-dependent inhibition with slow recovery, typical of neuronal nAChRs. nih.gov
α3β4 Antagonist0.2 – 0.6Dissociates more slowly than R-(-)-enantiomer but faster than from α4β2 receptors. acs.orgnih.govnih.gov
α7 Antagonist1.2 – 4.6Potency is similar to the R-(-)-enantiomer. acs.orgnih.gov
α1β1γδ Antagonist0.6 – 2.2Inhibition is more transient compared to neuronal subtypes. acs.orgnih.govnih.gov This receptor is less sensitive to this compound than to its R-(-)-enantiomer. nih.gov

Allosteric Modulatory Mechanisms

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site for the endogenous ligand, in this case, acetylcholine. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to the primary ligand. This compound exhibits a nuanced dual activity, functioning as both a positive allosteric modulator and an inhibitor depending on the receptor subtype and state.

Research has demonstrated that this compound acts as a positive allosteric modulator (PAM) specifically at the high-sensitivity (HS) α4β2 nicotinic acetylcholine receptors. nih.govacs.org These HS receptors, which are understood to have a stoichiometry of (α4)₂(β2)₃, are highly responsive to low concentrations of acetylcholine or nicotine (B1678760). nih.govnih.gov

This compound's PAM activity is particularly evident at glutamate (B1630785) terminals. By binding to an allosteric site on presynaptic HS α4β2 nAChRs, it enhances the receptor's response to acetylcholine, leading to an increase in spontaneous excitatory postsynaptic currents (sEPSCs) in downstream neurons, such as serotonin (B10506) (5-HT) neurons. nih.gov This potentiation of receptor function occurs without this compound directly activating the receptor on its own. nih.gov

In addition to its role as a PAM, this compound also functions as an antagonist. The α4β2 nAChR subtype exists in two distinct configurations: the aforementioned high-sensitivity (HS) isoform and a low-sensitivity (LS) isoform, which has a probable (α4)₃(β2)₂ stoichiometry. nih.govnih.gov These isoforms exhibit different sensitivities to agonists and antagonists. nih.gov

Channel Blocking Properties and Binding Site Affinity

The primary antagonistic mechanism of mecamylamine (and by extension, this compound) is non-competitive channel blockade. nih.govnih.gov Unlike competitive antagonists that bind to the acetylcholine binding site, this compound binds to a site located within the ion channel pore of the nAChR. nih.govnih.gov This action physically obstructs the flow of ions, thereby inhibiting receptor function.

Binding studies with radiolabeled mecamylamine have identified specific, saturable binding sites within rat brain membranes, distinct from the nicotinic recognition site where acetylcholine and nicotine bind. nih.gov Scatchard analysis of [³H]mecamylamine binding revealed the presence of two distinct sites with different affinities. nih.gov

Interactive Table: Mecamylamine Binding Sites in Rat Brain Membranes This table shows the binding characteristics for the two sites identified for Mecamylamine.

Binding Site Dissociation Constant (Kd) Maximum Binding Capacity (Bmax)
High-Affinity Site 9.6 x 10⁻⁸ M 7 x 10⁻¹² mol/mg protein
Low-Affinity Site 1.1 x 10⁻⁶ M 3 x 10⁻¹¹ mol/mg protein

Data sourced from a study on [³H]mecamylamine binding in rat brain membranes. nih.gov

Further research using molecular docking suggests that mecamylamine interacts electrostatically with amino acid residues at the outer portion of the channel, near position 20'. nih.gov This is a different location from where other channel blockers, such as tricyclic antidepressants, are believed to bind, indicating distinct interaction sites within the ion channel lumen. nih.gov

Use-Dependent Inhibitory Characteristics

The channel-blocking action of this compound is characterized by use-dependency, also known as activity-dependency. This means the antagonist's ability to block the channel is contingent on the receptor being in an activated, or open, state. nih.gov

Mecamylamine cannot interact with or block nAChRs that are in a resting (closed) state. nih.gov An agonist, such as nicotine or acetylcholine, must first bind to the receptor and cause the ion channel to open. It is only in this open conformation that mecamylamine can enter the pore and exert its blocking effect. nih.govnih.gov Once inside, the channel can close, effectively trapping the antagonist and prolonging the block. nih.gov The block is transient and can be relieved, but the depression of the receptor's response returns in a manner dependent on its subsequent use or activation. nih.gov

Neurotransmitter System Modulation by this compound

The intricate interactions of this compound with nAChRs lead to significant downstream effects on various neurotransmitter systems. Of particular note is its influence on glutamate, the primary excitatory neurotransmitter in the brain.

Influence on Glutamatergic Neurotransmission

Contrary to what might be expected from a receptor antagonist, this compound has been shown to increase the release of glutamate. nih.gov This effect is a direct consequence of its action as a positive allosteric modulator on presynaptic HS α4β2 nAChRs located on glutamatergic nerve terminals. nih.gov

By enhancing the activity of these presynaptic nAChRs, this compound facilitates an increase in the release of glutamate into the synapse. nih.gov This leads to an enhancement of spontaneous excitatory postsynaptic currents (sEPSCs) in neurons that receive these glutamatergic inputs. nih.gov This mechanism provides a clear pathway from the modulation of a specific nAChR subtype to the broader regulation of excitatory glutamatergic neurotransmission.

Alterations in Spontaneous Excitatory Postsynaptic Currents (sEPSCs)

Research demonstrates that this compound significantly influences glutamatergic neurotransmission. It acts as a positive allosteric modulator at high-sensitivity (HS) α4β2 nAChRs located on glutamate terminals. nih.gov This action enhances the release of glutamate, which in turn increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in postsynaptic neurons, such as serotonergic neurons in the dorsal raphe nucleus (DRN). nih.gov

Studies involving the racemic mixture, mecamylamine, support this finding, showing a 112% increase in the frequency of sEPSCs in 5-HT DRN neurons. nih.gov This effect was not dependent on action potentials, as it was not affected by tetrodotoxin (B1210768) (TTX), indicating a direct action on the presynaptic terminal. nih.gov The enhanced excitatory input is mediated by AMPA/kainate receptors, as the effect can be blocked by antagonists like CNQX. nih.gov In contrast, the R-(-)-enantiomer of mecamylamine has been shown to decrease sEPSCs by blocking HS α4β2 nAChRs. nih.gov

Regulation of Serotonergic (5-HT) Neuron Excitability

A primary consequence of this compound's molecular actions is the potentiation of serotonergic neuron activity. By enhancing excitatory glutamatergic input (sEPSCs) onto 5-HT neurons in the dorsal raphe nucleus, this compound increases their firing rate. nih.gov

Electrophysiological studies have quantified this effect, showing that a 3 μM concentration of this compound (S-mec) increases the firing frequency of 5-HT neurons by approximately 40%. nih.gov This effect is significantly more pronounced than that of its stereoisomer, R-(-)-mecamylamine, which only increased the firing rate by 22%. nih.gov The racemic mixture, mecamylamine, was found to increase the firing frequency of these neurons by a smaller margin, underscoring the more potent and specific action of the S-(+)-enantiomer in exciting the serotonergic system. nih.govnih.gov

Impact on GABAergic Neurotransmission

The influence of mecamylamine enantiomers on GABAergic neurotransmission presents a contrasting picture. The central nervous system relies on a delicate balance between excitatory (glutamate) and inhibitory (GABA) signals. nih.govstxbp1disorders.org While this compound primarily enhances excitatory tone, its parent compound and its opposite enantiomer also modulate inhibitory pathways.

Racemic mecamylamine has been shown to decrease the release of GABA. nih.gov This action is attributed to the blockade of α7 nAChRs located on GABAergic terminals. nih.gov Specifically, research indicates that the R-(-)-enantiomer of mecamylamine is responsible for reducing GABA-mediated inhibitory currents. nih.gov This suggests that the impact on the GABAergic system is not a primary mechanism of this compound itself but rather a characteristic of its stereoisomer and, consequently, the racemic mixture.

Spontaneous inhibitory postsynaptic currents (sIPSCs) are a measure of spontaneous GABA release. nih.gov Studies on mecamylamine show that it causes a significant and lasting decrease in the frequency of sIPSCs recorded from 5-HT neurons in the dorsal raphe nucleus. researchgate.net This effect was determined to be presynaptic, as it affected the frequency but not the amplitude of the currents. researchgate.net Specifically, mecamylamine decreased the sIPSC frequency by 58.1 ± 4%. researchgate.net

However, further investigation reveals that this inhibitory modulation is linked to the R-(-)-mecamylamine enantiomer, which reduces sIPSCs by blocking α7 nAChRs at GABAergic terminals. nih.gov The available data suggests that this compound (S-enantiomer) does not share this prominent effect on sIPSCs, distinguishing its mechanism of action as being predominantly focused on enhancing glutamatergic excitatory signals rather than diminishing GABAergic inhibitory ones. nih.gov

Comparative Effects on Neurotransmission
CompoundEffect on sEPSC FrequencyEffect on sIPSC FrequencyEffect on 5-HT Neuron Firing RatePrimary nAChR Mechanism
This compound (S-mec)Increase nih.govNo significant effect reported nih.gov~40% Increase nih.govPositive Allosteric Modulator of HS α4β2 nAChRs nih.gov
R-mecamylamine (R-mec)Decrease nih.govDecrease nih.gov~22% Increase nih.govBlocker of HS α4β2 and α7 nAChRs nih.gov
Mecamylamine (Racemate)112% Increase nih.gov58% Decrease nih.govresearchgate.netIncrease (less than S-mec) nih.govMixed Blocker/Modulator nih.govnih.gov

Indirect Effects on Dopaminergic Reward Pathways

The brain's reward system is a complex circuit in which dopamine (B1211576) plays a central role, with key structures including the ventral tegmental area (VTA) and the nucleus accumbens. nih.govyoutube.com This mesolimbic pathway is crucial for processing reward and motivation. nih.gov

The primary documented mechanism of this compound involves the modulation of nicotinic receptors that regulate glutamatergic and serotonergic systems, particularly within the dorsal raphe nucleus. nih.govnih.gov There is a well-established interplay between the serotonin and dopamine systems. Therefore, a significant alteration in serotonergic neuron firing, as induced by this compound, could theoretically exert downstream influence on dopaminergic pathways. However, current research on this compound has predominantly focused on its effects relevant to its development as an antidepressant, centering on the serotonergic system. Direct evidence or detailed investigation into the indirect effects of this compound on the dopaminergic reward pathway is not extensively covered in the available scientific literature.

Intracellular Signaling Cascades and Downstream Molecular Effects

The molecular action of this compound begins with its function as a positive allosteric modulator of the α4β2 nAChR, which is a ligand-gated ion channel. ncats.ionih.gov The immediate downstream effect of this modulation is an alteration in ion flux across the neuronal membrane, leading to the observed changes in spontaneous postsynaptic currents.

Preclinical Investigation of Dexmecamylamine S Pharmacological Activities

Behavioral Neuroscience Assessments in Animal Models

To understand the pharmacological profile of dexmecamylamine, researchers utilize established behavioral tests in rodents. These models are designed to assess behaviors that are analogous to symptoms of depression and anxiety in humans.

Evaluation of Antidepressant-like Effects

The potential antidepressant properties of this compound have been explored using standard behavioral screening tools in mice. nih.gov These tests measure an animal's response to an inescapable, stressful situation.

The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant activity. nih.govresearchgate.net The methodology involves placing a rodent into a container of water from which it cannot escape. youtube.com After initial escape-oriented behaviors, the animal will adopt a posture of immobility, only making movements necessary to stay afloat. researchgate.net A reduction in the duration of this immobility is interpreted as an antidepressant-like effect. researchgate.net

In studies involving this compound, the compound has demonstrated the ability to increase the swimming distance in certain strains of mice, such as NMRI and BALB/c, within the FST. nih.gov These effects were observed to be independent of sex. nih.gov The test is valued for its predictive validity in identifying compounds with potential antidepressant efficacy. researchgate.net

Table 1: this compound Effects in the Mouse Forced Swim Test (mFST)

Mouse Strain Effect of this compound on Swim Distance
NMRI Increased
C57BL/6J No significant increase

This table summarizes the findings from a study comparing the effects of this compound across different mouse strains in the mFST. Data sourced from a 2009 study in Behavioural Pharmacology. nih.gov

Similar to the FST, the Tail Suspension Test (TST) is another common method for evaluating antidepressant-like activity in mice. researchgate.netnih.govnih.gov In this test, a mouse is suspended by its tail, and the duration of immobility is measured over a typical six-minute period. nih.gov Antidepressant compounds are known to decrease the time spent immobile. researchgate.netnih.gov

Research has shown that this compound can decrease immobility in the TST, but these effects may be strain-dependent. nih.gov For instance, a significant decrease in immobility was observed in NMRI mice, independent of sex, while the effect was not present in other strains. nih.gov This suggests that genetic factors may influence the antidepressant-like response to this compound in this paradigm.

Table 2: this compound Effects in the Mouse Tail Suspension Test (mTST)

Mouse Strain Effect of this compound on Immobility
NMRI Decreased
C57BL/6J No significant effect

This table illustrates the strain-dependent effects of this compound in the mTST, based on findings from a 2009 study in Behavioural Pharmacology. nih.gov

Assessment of Anxiolytic-like Responses

The potential for this compound to reduce anxiety-like behaviors has also been investigated using established animal models. nih.govresearchgate.net These tests leverage the natural behaviors of rodents in novel or potentially threatening environments.

The social interaction test is a method used to detect anxiolytic activity by observing the social behavior of rats. nih.govnih.gov This paradigm avoids the use of external stressors like electric shock or food deprivation. nih.gov An increase in the time spent in active social interaction is considered indicative of an anxiolytic effect.

Studies have shown that mecamylamine (B1216088), the racemate of which this compound is an enantiomer, can produce significant anxiolytic effects in the social interaction test. nih.govresearchgate.net The magnitude of this effect was found to be dependent on the lighting conditions of the testing environment, suggesting that the level of baseline anxiety can influence the drug's efficacy. nih.gov

The Elevated Plus Maze (EPM) is a widely used assay for assessing anxiety-related behavior in rodents. nih.govnih.govepa.gov The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. nih.govyoutube.com The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. nih.gov A greater amount of time spent in the open arms is interpreted as a reduction in anxiety. nih.gov

Research has demonstrated that mecamylamine exerts significant anxiolytic effects in the EPM. nih.govresearchgate.net Similar to the social interaction test, the anxiolytic-like effects in the EPM were influenced by the testing conditions, specifically the level of illumination. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Mecamylamine
Nicotine (B1678760)
Acetylcholine (B1216132)
Desipramine
Imipramine
Amitriptyline
Mianserin
Viloxazine
Atropine
Amphetamine
Diazepam
Chlordiazepoxide
Ethanol
Morphine
Meprobamate
Propranolol
Corticosterone
Phenobarbital
Interferon-α

Cognitive Function Analysis

The assessment of cognitive function is a critical component of preclinical drug evaluation. For this compound and related compounds, this often involves tasks designed to measure specific cognitive domains, such as memory and attention.

The Novel Object Recognition (NOR) task is a widely used behavioral assay in rodents to investigate non-spatial memory, a key component of episodic memory. patsnap.com The test is founded on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. patsnap.com This task avoids the use of stressful stimuli like positive or negative reinforcers, making it a reliable measure of recognition memory. patsnap.com

In preclinical evaluations, a compound known as Ropanicant, which is related to this compound, was assessed using the object recognition task. The findings from these studies indicated that the compound did not cause cognitive dulling. researchgate.net This suggests that its primary pharmacological activity does not impair the cognitive processes involved in recognition memory. Studies on global knockout mice for the microglial adapter protein Iba1 have shown that these animals exhibit impairments in object recognition memory, highlighting the role of neuro-immune processes in this cognitive function. researchgate.net

Neurobiological and Electrophysiological Correlates in Preclinical Models

To understand the mechanisms driving the pharmacological effects of this compound, researchers have investigated its impact on various neurobiological and electrophysiological parameters in preclinical models.

This compound (S-(+)-mecamylamine) is the S-isomer of mecamylamine and has been shown to have distinct effects on the serotonergic system compared to its R-isomer. researchgate.net Research on brain slices from male rats demonstrated that this compound is significantly more potent at modulating the activity of serotonin-releasing neurons in the dorsal raphe nucleus, a key area for mood regulation.

Specifically, electrophysiological studies revealed that this compound increased the firing frequency of serotonin (B10506) neurons by 40%, whereas its counterpart, R-(-)-mecamylamine, increased it by only 22%. researchgate.net This enhanced firing rate is thought to be due to this compound acting as a positive allosteric modulator at high-sensitivity α4β2 nicotinic acetylcholine receptors (nAChRs) located on glutamate-releasing neurons. researchgate.net This modulation increases glutamate (B1630785) input onto serotonergic neurons, thereby boosting their activity. researchgate.net Further studies have shown that chronic administration of mecamylamine can modulate the levels of 5-hydroxytryptamine (5-HT, or serotonin) in the prefrontal cortex of rats under stress.

Table 1: Comparative Effect of Mecamylamine Isomers on Serotonin Neuron Firing Rate An interactive data table representing the differential impact of this compound (S-mec) and its R-isomer on the firing frequency of serotonin neurons.

Compound Concentration Change in Firing Frequency
This compound (S-mec) 3 µM +40%
R-(-)-mecamylamine (R-mec) 3 µM +22%

Data sourced from preclinical in-vitro studies. researchgate.net

Glial cells, particularly microglia, are the resident immune cells of the brain and play a crucial role in neuroinflammation. Ionized calcium-binding adapter molecule 1 (Iba1) is a protein specifically expressed in microglia and is commonly used as a marker for microglial activation. researchgate.net

Preclinical research has indicated that compounds related to this compound can modulate neuroinflammatory processes. In one study, oral administration of a related nicotinic antagonist resulted in a reduction in Iba1 activity, suggesting an anti-inflammatory effect. researchgate.net In a separate study using a mouse model of MPTP-induced neurotoxicity, treatment with mecamylamine led to a minor reduction in the number of activated Iba1-positive microglial cells in the substantia nigra pars compacta. These findings suggest that the pharmacological activity of this compound may involve the attenuation of microglial activation.

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. It is highly active in brain regions vital for learning, memory, and higher thinking, such as the hippocampus and cerebral cortex.

Preclinical studies have consistently linked mecamylamine to the modulation of BDNF. Research shows that mecamylamine administration can increase BDNF expression in the cerebral cortex of rats. researchgate.net This upregulation of BDNF has been associated with the anxiolytic-like and antidepressant-like effects of the compound observed in animal models. researchgate.net For instance, in rats subjected to chronic restraint stress, mecamylamine treatment modulated the levels of BDNF in the prefrontal cortex, which correlated with behavioral improvements.

Table 2: Summary of this compound's Neurobiological Effects in Preclinical Models An interactive data table summarizing the observed effects of this compound and its racemate, mecamylamine, on key neurobiological markers.

Marker Effect Brain Region Associated Outcome
Serotonin (5-HT) Increased Firing Rate Dorsal Raphe Nucleus Antidepressant-like
Iba1 Reduced Activity Not Specified Anti-inflammatory
BDNF Increased Expression Prefrontal Cortex Antidepressant/Anxiolytic-like

Findings are based on a collection of preclinical studies. researchgate.net

Studies on this compound (S-(+)-mecamylamine) have revealed that it acts as a positive allosteric modulator at certain nicotinic acetylcholine receptors (nAChRs). researchgate.net This action enhances spontaneous excitatory postsynaptic currents (sEPSCs) in serotonin neurons, contributing to their increased firing rate. researchgate.net In contrast, the R-isomer decreases sEPSCs by blocking these receptors. researchgate.net

Further research using mecamylamine has demonstrated its ability to block fast nicotinic transmission in sympathetic neurons, reducing the amplitude of excitatory postsynaptic currents (EPSCs) and speeding their decay. In hippocampal slice preparations, mecamylamine has been shown to abolish synchronous epileptiform discharges, indicating an ability to decrease hippocampal network synchronization. This effect on reducing neuronal hyperexcitability may be linked to its therapeutic potential in various CNS disorders.

Preclinical Assessment in Visceral Organ Systems

The preclinical evaluation of this compound has explored its effects on the urinary system, particularly its potential to modulate bladder function. These investigations have been crucial in understanding the compound's mechanism of action and its therapeutic potential for bladder disorders such as overactive bladder (OAB).

Research in animal models has demonstrated that this compound can influence the contractile activity of the bladder and the frequency of urination. In studies involving anesthetized rats, the intravesical administration of this compound led to significant changes in urodynamic parameters. Specifically, the compound was shown to decrease both bladder contractility and the frequency of micturition. doi.org

These effects are thought to be mediated by the compound's action on nicotinic acetylcholine receptors (nAChRs) located in the urothelium, which are involved in regulating the smooth muscle of the bladder. google.com By inhibiting these receptors, this compound can reduce the signaling that leads to bladder contractions. google.com

Parameter Observation in Anesthetized Rat Model Reference
Bladder ContractilityMeaningful decrements observed. doi.org
Micturition FrequencyMeaningful decrements observed. doi.org

This table summarizes the observed effects of intravesical this compound on bladder function in a preclinical rat model.

In addition to its effects on contractility and frequency, preclinical studies have shown that this compound can increase bladder capacity in rodent models. doi.org This effect was observed without a corresponding change in the amplitude of bladder contractions, suggesting a specific mechanism of action on the bladder's storage function. doi.org The ability of this compound to increase the volume of urine the bladder can hold before signaling the need to void is a key finding in its preclinical assessment.

This increase in bladder capacity is a significant finding, as it points to the potential of this compound to alleviate symptoms of urinary urgency and frequency associated with overactive bladder. nih.gov

Parameter Observation in Anesthetized Rat Model Reference
Bladder CapacityIncreased. doi.org
Amplitude of Bladder ContractionsNot affected. doi.org

This table outlines the impact of intravesical this compound on bladder capacity and contraction amplitude in a preclinical rat model.

Stereochemistry, Structure Activity Relationship Sar , and Synthetic Considerations of Dexmecamylamine

Comparative Stereoisomerism: S-(+)-Mecamylamine (Dexmecamylamine) versus R-(-)-Mecamylamine

Mecamylamine (B1216088) is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: S-(+)-mecamylamine (this compound) and R-(-)-mecamylamine. While often used as a racemic mixture (an equal mix of both enantiomers), research has revealed that the spatial arrangement of atoms in each stereoisomer leads to different interactions at the molecular level, particularly with their primary targets, the nAChRs. nih.govresearchgate.net

The two enantiomers of mecamylamine interact differently with various subtypes of nAChRs, which are ion channels found in the central and peripheral nervous systems. capes.gov.brnih.gov These differences are not always about which enantiomer binds more tightly, but rather the kinetics of their interaction—how quickly they bind and, more importantly, dissociate from the receptor. researchgate.netcapes.gov.br

Conversely, muscle-type nAChRs appear to be more sensitive to the R-(-)-enantiomer than to this compound. nih.govcapes.gov.br This stereoselectivity suggests that this compound may offer a better profile for targeting neuronal nAChRs while having fewer effects on muscle-type receptors. capes.gov.brnih.gov

Further complexity arises with the α4β2 nAChR subtype, which exists in two states with different sensitivities to acetylcholine (B1216132). This compound has been shown to act as a positive allosteric modulator on high-sensitivity α4β2 receptors, meaning it can enhance their activity, while simultaneously inhibiting low-sensitivity α4β2 receptors. nih.govresearchgate.net In contrast, R-(-)-mecamylamine inhibits both the high- and low-sensitivity states of the α4β2 receptor. researchgate.net High-resolution NMR and molecular docking studies have confirmed that the two enantiomers have different binding modes within the transmembrane domain of the α4β2 receptor, interacting with different amino acid residues within the channel pore. acs.org

Table 1: Comparative Interaction of Mecamylamine Enantiomers with nAChR Subtypes
EnantiomernAChR SubtypeObserved InteractionReference
S-(+)-Mecamylamine (this compound)α4β2 (neuronal)Slower dissociation rate compared to R-isomer; prolonged inhibition. Positive allosteric modulator of high-sensitivity state; inhibitor of low-sensitivity state. nih.govresearchgate.netcapes.gov.br
R-(-)-Mecamylamineα4β2 (neuronal)Faster dissociation rate. Inhibits both high- and low-sensitivity states. researchgate.netcapes.gov.br
S-(+)-Mecamylamine (this compound)α3β4 (neuronal)Slower dissociation rate compared to R-isomer; prolonged inhibition. researchgate.netcapes.gov.br
R-(-)-Mecamylamineα3β4 (neuronal)Faster dissociation rate. capes.gov.br
S-(+)-Mecamylamine (this compound)Muscle-typeLess sensitive compared to R-isomer. nih.govcapes.gov.br
R-(-)-MecamylamineMuscle-typeMore sensitive compared to S-isomer. nih.govcapes.gov.br

The differential effects of this compound and its R-(-) enantiomer at nAChRs translate into distinct downstream effects on neurotransmitter systems. nih.gov nAChRs are present on neurons that release key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, and modulating these receptors can alter neurotransmitter release. nih.govbohrium.com

Mecamylamine is known to inhibit the release of dopamine that is triggered by nAChR activation. nih.gov Both enantiomers can produce antidepressant-like effects in animal models, but this compound (S-(+)-mecamylamine) often shows more robust or potent activity in these models compared to the R-(-) enantiomer. nih.gov

Recent research focusing on serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN) has highlighted a clear distinction between the isomers. bohrium.comnih.gov this compound was found to be more effective than R-(-)-mecamylamine at increasing the firing rate of these serotonin neurons. bohrium.comnih.gov Specifically, this compound increased the firing frequency by 40%, whereas the R-isomer produced only a 22% increase. bohrium.comnih.gov This is because this compound acts as a positive allosteric modulator at high-sensitivity α4β2 nAChRs located on glutamate (B1630785) terminals, which enhances excitatory signals to serotonin neurons. bohrium.comnih.gov In contrast, R-(-)-mecamylamine blocks these same receptors and also blocks α7 nAChRs on GABAergic terminals, which reduces inhibitory signals. bohrium.comnih.gov The net effect makes this compound a more powerful enhancer of serotonergic activity through its specific interaction with α4β2 receptors. bohrium.comnih.gov

Table 2: Differential Effects of Mecamylamine Enantiomers on Neurotransmitter Systems
EnantiomerNeurotransmitter SystemMechanism and EffectReference
S-(+)-Mecamylamine (this compound)Serotonin (5-HT)Increases 5-HT neuron firing rate by ~40%. Acts as a positive allosteric modulator at presynaptic HS α4β2 nAChRs, enhancing glutamate release onto 5-HT neurons. bohrium.comnih.gov
R-(-)-MecamylamineSerotonin (5-HT)Increases 5-HT neuron firing rate by ~22%. Blocks presynaptic HS α4β2 nAChRs (reducing glutamate release) and α7 nAChRs on GABA terminals (reducing inhibition). bohrium.comnih.gov
S-(+)-Mecamylamine (this compound)Dopamine (DA)Inhibits nAChR-mediated dopamine release. Shows more robust antidepressant-like activity in animal models compared to the R-isomer. nih.gov
R-(-)-MecamylamineDopamine (DA)Inhibits nAChR-mediated dopamine release. Less potent in some behavioral models compared to the S-isomer. nih.gov

Elucidation of Key Structural Determinants for Nicotinic Receptor Affinity and Selectivity

The interaction of this compound with nAChRs is governed by its unique three-dimensional structure, which is characterized by a rigid bicyclic [2.2.1] heptane (B126788) system, often referred to as a bornane or camphane (B1194851) skeleton. This rigid framework holds the functional groups—specifically the amino group—in a precise spatial orientation, which is crucial for its activity as a non-competitive channel blocker. nih.gov

Mecamylamine acts as an open-channel blocker, meaning it enters the nAChR ion channel pore when the receptor is activated by an agonist like acetylcholine or nicotine (B1678760). nih.govnih.gov Once inside, it physically obstructs the flow of ions, thereby inhibiting the receptor's function. nih.gov This mechanism is inherently voltage-dependent, as changes in the membrane potential affect the ability of the charged mecamylamine molecule to enter and exit the pore. capes.gov.brnih.gov

Structure-activity relationship (SAR) studies have revealed several key features:

The Bicyclic Ring System: The rigid bornane scaffold is fundamental to its activity. This structure dictates the precise positioning of the nitrogen atom.

The Amino Group: The secondary amine (methylamino group) is a critical pharmacophore. It is protonated at physiological pH, carrying a positive charge that allows it to interact with negatively charged residues within the ion channel and makes its movement sensitive to the membrane's electrical field. nih.gov SAR studies have shown that modifying this group, for instance to a tertiary (dimethyl) amine, is tolerated, but bulkier substituents on the nitrogen atom reduce activity. researchgate.net

Stereochemistry at C2: The position of the amino group on the bornane ring is crucial. In mecamylamine, this is an exo configuration. The corresponding endo isomers are generally less active. researchgate.net

Methyl Groups: The three methyl groups on the bornane frame (one at C2 and two gem-dimethyls at C3) contribute to the molecule's lipophilicity, which allows it to cross the blood-brain barrier effectively. nih.gov These groups also influence the fit of the molecule within the receptor channel.

The selectivity of mecamamylamine for certain nAChR subtypes is a result of subtle differences in the amino acid sequences that line the ion channel pore of each subtype. pitt.edu For example, the slower unblocking rate of mecamylamine from vasomotor C-type neurons compared to secretomotor B-type neurons in bullfrog sympathetic ganglia indicates that the drug recognizes structural differences between the nAChR subtypes expressed by these different neuron populations. pitt.edu

Synthetic Approaches and the Design of this compound Analogues

The synthesis of this compound requires stereoselective methods to ensure the desired S-(+)-enantiomer is produced in high purity. These syntheses often start from a chiral precursor, such as a derivative of camphor, a naturally occurring bicyclic ketone. The challenge lies in controlling the stereochemistry at the C2 position during the introduction of the amino group.

The design of this compound analogues has been an area of research aimed at improving potency, subtype selectivity, and pharmacological profiles. The SAR insights guide these designs. For example, knowing that the secondary amine is crucial but can be modified to a tertiary amine allows for the synthesis of analogues with altered properties. researchgate.net However, the general finding is that the mecamylamine structure is highly constrained, and many modifications lead to a loss of activity. There is a demonstrated lack of tolerance for bulkier substituents at the C3 position or on the nitrogen atom. researchgate.net

Research into analogues has shown that even small changes can impact activity, but that these changes are not always predictable by simple measures like lipophilicity alone. researchgate.net The subtle interplay between the rigid scaffold, the functional groups, and the specific architecture of the nAChR channel pore remains a key area of investigation for developing more selective nAChR modulators based on the this compound template.

Advanced Methodological Approaches and Future Research Trajectories for Dexmecamylamine

Integration of Omics Technologies in Mechanistic Elucidation

The comprehensive understanding of the molecular mechanisms underpinning the pharmacological effects of Dexmecamylamine necessitates the integration of advanced high-throughput "omics" technologies. youtube.com These approaches, encompassing metabolomics, proteomics, and transcriptomics, offer a systematic view of the global changes occurring within a biological system in response to drug exposure. youtube.comnih.gov By moving beyond a single target or pathway, omics can uncover novel mechanisms of action, identify biomarkers of response, and provide a more holistic picture of a drug's impact, from gene expression to protein function and metabolic output. nih.govsciex.com For a compound like this compound, which modulates the widely distributed nicotinic acetylcholine (B1216132) receptors (nAChRs), such a systems-level approach is crucial for elucidating its full therapeutic potential and spectrum of effects. medchemexpress.com

Metabolomics and Pathway Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a functional readout of cellular phenotype. nih.gov By quantifying shifts in the metabolome following this compound administration, researchers can infer the activity of metabolic pathways modulated by nAChR antagonism. This approach moves beyond the initial drug-receptor interaction to map the downstream physiological consequences. nih.gov

The workflow for a metabolomics study typically involves sample collection, metabolite extraction, data acquisition using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and subsequent bioinformatics analysis. nih.gov For this compound, this could involve comparing the metabolic profiles of preclinical models or cell systems before and after treatment. Subsequent pathway analysis, using tools like MetaboAnalyst, links significantly altered metabolites to specific biological pathways, providing insights into the drug's mechanism of action. metaboanalyst.cayoutube.com For instance, given the role of nAChRs in modulating neurotransmitter release, a metabolomics study could reveal changes in the pathways of key neurotransmitters like dopamine (B1211576), serotonin (B10506), or glutamate (B1630785), providing a quantitative measure of this compound's neuromodulatory effects.

Table 1: Potential Applications of Metabolomics in this compound Research

Research QuestionPotential Metabolites of InterestExpected Outcome
How does this compound alter neurotransmitter turnover?Dopamine, Serotonin, Glutamate, GABA, and their respective catabolitesQuantification of changes in key neurotransmitter systems downstream of nAChR blockade.
What are the metabolic effects of this compound on central energy metabolism?Glucose, Lactate, ATP, ADP, Krebs cycle intermediatesUnderstanding the impact on neuronal and glial energy homeostasis.
Can metabolomic profiles predict response to this compound adjunct therapy?Kynurenine pathway metabolites, lipid speciesIdentification of baseline metabolic signatures that correlate with therapeutic efficacy in mood disorders.

Proteomics and Receptor Complex Characterization

Proteomics enables the large-scale characterization of proteins, including their expression levels, post-translational modifications (PTMs), and interaction networks. sciex.com In the context of this compound, chemical proteomics and interaction proteomics are particularly valuable for dissecting its engagement with nAChR complexes. nih.gov this compound is known to be an antagonist of several nAChR subtypes, including α3β4, α4β2, and α7. medchemexpress.com

Interaction proteomics, often utilizing techniques like co-immunoprecipitation coupled with mass spectrometry (IP-MS), can be used to isolate nAChR complexes and identify their constituent proteins and associated signaling molecules. nih.govresearchgate.net By comparing the protein interactomes of specific nAChR subtypes in the presence and absence of this compound, researchers could determine how the drug alters the composition and stability of these receptor complexes. This could reveal previously unknown receptor-associated proteins that are crucial for transducing the downstream signal of nAChR antagonism. Furthermore, top-down proteomics can characterize the various proteoforms (proteins with different PTMs) of the receptor subunits themselves, providing insight into how modifications might influence this compound binding or efficacy. nih.gov

Table 2: Proteomic Strategies for this compound Research

Proteomic ApproachObjectivePotential Findings
Affinity Purification-MS (AP-MS)To identify proteins that interact with specific nAChR subtypes (e.g., α4β2, α7).Elucidation of the nAChR "interactome" and how it is modulated by this compound.
Activity-Based Protein Profiling (ABPP)To identify enzymes whose activity is altered by this compound treatment.Discovery of novel downstream enzymatic pathways affected by nAChR modulation. nih.gov
Quantitative Proteomics (e.g., SILAC, TMT)To quantify global changes in protein expression in response to this compound.Identification of entire cellular pathways and processes regulated by this compound.

Transcriptomics of nAChR Subunit Expression

Transcriptomics provides a snapshot of the gene expression profile of a cell or tissue at a specific moment. By analyzing the transcriptome, researchers can understand how this compound may induce adaptive changes in the expression of genes, particularly those encoding the nAChR subunits themselves. Chronic exposure to a receptor antagonist can lead to compensatory upregulation of receptor gene expression, a phenomenon that could be critical to understanding the long-term effects and potential tolerance development associated with this compound.

Studies have already begun to profile the expression of nAChR subunit genes (CHRNAs) during neuronal development, highlighting that different subunits like CHRNA4 and CHRNA6 are expressed at distinct stages. nih.gov A transcriptomic study (e.g., using RNA-sequencing) could compare gene expression in relevant brain regions of preclinical models treated with this compound versus controls. This would not only reveal changes in the expression of the 17 known nAChR subunit genes but could also uncover broader transcriptional networks that are co-regulated. Such data would be invaluable for understanding the neuroplastic changes induced by long-term nAChR blockade and could inform its therapeutic application in disorders characterized by altered cholinergic gene expression.

Computational Pharmacology: Molecular Docking and Dynamics Simulations

Computational pharmacology utilizes computer-based methods to simulate and predict the interactions between a drug and its biological target. nih.gov These in silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in drug discovery and for providing atomic-level insights into a drug's mechanism of action. nih.govyoutube.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. youtube.comnih.gov For this compound, docking studies can be performed using homology models or crystal structures of various nAChR subtypes. The results can help rationalize its binding selectivity, for example, its preferential inhibition of low-sensitivity α4β2 receptors at certain concentrations. ncats.io Docking scores, typically expressed in kcal/mol, provide an estimate of binding affinity, with more negative values suggesting stronger interactions. nih.gov

Following docking, MD simulations can provide a dynamic view of the protein-ligand complex over time. youtube.comzenodo.org An MD simulation tracks the movements of every atom in the system, allowing researchers to assess the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and observe conformational changes in the receptor induced by ligand binding. nih.govyoutube.com This can be particularly insightful for an allosteric modulator like this compound, revealing how its binding influences the receptor's ion channel gating mechanism. ncats.io

Development of Refined Preclinical Models for Cholinergic System Dysregulation

The development and use of refined preclinical models are essential for investigating the therapeutic potential of this compound in disorders involving cholinergic system dysregulation. While early studies focused on its role in depression, the known function of nAChRs in motor control and cognition suggests broader applications. nih.gov Pathological changes in striatal cholinergic interneurons (SCINs) have been implicated in movement disorders like Parkinson's disease and dystonia. nih.govnih.gov

Preclinical models, such as the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's, allow for detailed investigation of these pathological changes. In such models, SCINs can exhibit aberrant activity patterns that are linked to motor symptoms. nih.gov The use of anticholinergic drugs is a known therapeutic strategy in some dystonias, and animal models like the dt(sz) hamster have been used to investigate the underlying neurobiology, although in this specific model, the cholinergic system appeared unaltered under basal conditions. nih.gov

Future research could involve administering this compound to these refined models to assess its ability to normalize pathological neuronal activity. Ex vivo electrophysiological recordings from brain slices of treated animals could directly measure the drug's effect on SCIN firing patterns, ion channel currents (like Kv1.3 and Kir/leak currents), and responsiveness to other neurotransmitters. nih.gov Such models would provide a strong mechanistic rationale for the potential use of this compound in specific neurological conditions beyond its initial investigation for major depressive disorder.

Investigation of Synergistic Pharmacological Strategies with Other Agents

Exploring synergistic drug combinations can enhance therapeutic efficacy and broaden the clinical applications of a compound. elifesciences.orgplos.org The primary clinical investigation of this compound focused on its use as an adjunct therapy for patients with major depressive disorder (MDD) who had an inadequate response to standard antidepressant treatment. nih.gov

Phase III clinical trials evaluated this compound as an add-on to existing selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) therapy. nih.govnih.gov While these large-scale studies did not ultimately demonstrate a significant antidepressant effect for this compound on the primary endpoints, the strategic approach remains a key area of investigation. nih.gov The rationale for such a combination is based on the interplay between the nicotinic cholinergic and monoaminergic systems in regulating mood. By modulating nAChRs, this compound was hypothesized to potentiate the effects of traditional antidepressants.

Future research could explore synergies with other classes of agents. Given the role of nAChRs in cognitive function, combining this compound with pro-cognitive drugs could be investigated for conditions involving cognitive deficits. The key is to identify drug pairs whose targets are located in closely connected biological networks, which increases the likelihood of a synergistic interaction. plos.org

Table 3: Investigated and Potential Synergistic Strategies for this compound

Combination Agent ClassTherapeutic AreaRationaleInvestigational Status
SSRIs / SNRIsMajor Depressive DisorderModulation of monoaminergic systems via nAChR antagonism to augment antidepressant effect.Investigated in Phase III clinical trials; did not meet primary endpoints. nih.govnih.gov
Dopaminergic AgentsParkinson's DiseaseNormalization of aberrant striatal cholinergic interneuron activity to improve motor symptoms.Preclinical (Hypothetical)
Cognitive EnhancersCognitive DisordersModulation of nAChRs, which are known to be involved in learning and memory processes.Preclinical (Hypothetical)

Considerations for Pharmacogenomic Variability in Nicotinic Receptor Responses

The therapeutic efficacy and individual response to this compound, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), are hypothesized to be significantly influenced by genetic variations within the genes encoding these receptors. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical consideration for this compound, given the well-documented polymorphism of nAChR genes and their impact on receptor function and sensitivity to nicotinic ligands.

Genetic variability in nAChR subunit genes, particularly the CHRNA5-CHRNA3-CHRNB4 gene cluster on chromosome 15, has been extensively linked to differences in smoking behaviors, nicotine (B1678760) dependence, and response to smoking cessation therapies. nih.govnih.gov These genetic differences lead to variations in the structure, function, and expression of nAChRs, which are the primary targets of this compound. nih.gov As a non-selective antagonist, this compound's interaction with various nAChR subtypes means its effects are likely modulated by the specific genetic makeup of an individual's receptors. nih.govguidetopharmacology.org

Several single nucleotide polymorphisms (SNPs) within the nAChR genes have been identified as particularly influential. For instance, the SNP rs16969968 in the CHRNA5 gene, which results in an amino acid change, has been shown to create hypofunctional α5-containing nAChRs. nih.gov This alteration can lead to profound changes in nAChR function at baseline and in response to chronic nicotine exposure. nih.gov Another significant variant is rs578776 in the CHRNA3 gene, which has been associated with a blunted brain response to rewarding stimuli in smokers. nih.gov

While direct clinical studies on the pharmacogenomics of this compound are not extensively documented, the established role of nAChR genetics in modulating the effects of nicotinic compounds provides a strong basis for inferring such interactions. The variability in receptor subtypes and their function due to genetic polymorphisms suggests that patient response to this compound could be stratified based on their genetic profile. Future research, therefore, should focus on elucidating the precise impact of these genetic variants on the pharmacodynamics and clinical outcomes of this compound treatment.

Detailed Research Findings on nAChR Polymorphisms

GeneSNPConsequence of Variant AllelePotential Implication for this compound Response
CHRNA5 rs16969968Results in an amino acid substitution (D398N) leading to hypofunctional α5-containing nAChRs with reduced calcium permeability. nih.gov Associated with increased risk for nicotine dependence. nih.govIndividuals with the risk allele may have altered nAChR function, potentially leading to a different sensitivity to the antagonistic effects of this compound. The altered ion channel properties could affect the binding or blocking efficacy of this non-competitive antagonist.
CHRNA3 rs578776Associated with a blunted brain response to rewarding stimuli in smokers. nih.gov The protective minor allele is associated with a lower likelihood of this reward sensitivity deficit. nih.govAs this compound modulates nicotinic signaling involved in reward pathways, the response to the drug could be influenced by this polymorphism. Individuals with the at-risk allele might experience a different modulation of reward perception when treated with this compound.
CHRNB4 rs1948Associated with smoking initiation. nih.govVariations in genes for subunits that are part of the receptor complex could alter the overall structure and function of the receptor, thereby influencing the interaction with this compound.

Q & A

Q. What is the molecular mechanism of Dexmecamylamine in modulating nicotinic acetylcholine receptors (nAChRs)?

this compound acts as a selective antagonist of neuronal nAChRs, primarily targeting α4β2/α5 and α3β4 subtypes. Its stereochemistry (S-enantiomer) enhances receptor subtype specificity, which is critical for modulating neurotransmitter release in depression-related pathways. Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and electrophysiological recordings in transfected cell lines are used to quantify subtype selectivity and potency .

Q. What were the primary endpoints and outcomes of Phase 3 clinical trials for this compound in major depressive disorder (MDD)?

Phase 3 trials (e.g., NCT01197508) evaluated this compound as an adjunct therapy to selective serotonin reuptake inhibitors (SSRIs). Primary endpoints included changes in the Montgomery-Åsberg Depression Rating Scale (MADRS). Despite large cohorts (n=2,409), trials reported mixed efficacy: some arms showed marginal improvement over placebo, while others failed to meet statistical significance. Discrepancies may stem from dose-dependent effects (0.5–2 mg BID) or patient stratification issues .

Q. How does the enantiomeric purity of this compound impact its pharmacological profile?

The S-enantiomer (this compound) exhibits 10-fold higher potency at α4β2 receptors compared to the racemic mixture. Chiral separation techniques (e.g., high-performance liquid chromatography with chiral columns) and circular dichroism spectroscopy are essential for ensuring ≥98% enantiomeric purity during synthesis. Impurities in the R-form may reduce therapeutic efficacy and confound preclinical data .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from Phase 3 trials of this compound in MDD?

Contradictions in trial outcomes (e.g., variable MADRS score improvements across geographic regions) require meta-analytical approaches. Researchers should stratify data by covariates such as baseline depression severity, genetic polymorphisms (e.g., CHRNA4 variants), and concomitant medications. Bayesian hierarchical modeling can account for heterogeneity between trial arms, while sensitivity analyses may identify confounding factors like placebo response rates .

Q. What methodological considerations are critical when designing preclinical studies to assess this compound’s subtype selectivity among nAChR isoforms?

In vitro models must account for endogenous receptor expression biases. For example:

  • Use HEK-293 cells transfected with human α4β2 vs. α3β4 nAChRs to isolate subtype-specific effects.
  • Validate functional responses via calcium flux assays or patch-clamp electrophysiology.
  • Cross-validate findings with ex vivo brain slice preparations to preserve native receptor stoichiometry .

Q. What analytical techniques are most suitable for quantifying this compound’s metabolic stability in hepatic models?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards is preferred for quantifying parent drug and metabolites (e.g., N-demethylated derivatives). Incubate this compound with human liver microsomes or hepatocytes under CYP450 inhibition conditions to identify enzyme-specific degradation pathways. Pharmacokinetic parameters (e.g., half-life, intrinsic clearance) should be compared across species to predict human bioavailability .

Methodological Guidelines

  • Data Reproducibility : Follow protocols from and for detailed experimental reporting, including batch-specific synthesis parameters and in vivo dosing regimens.
  • Ethical Compliance : Adhere to human subject research guidelines () when reanalyzing clinical trial data, ensuring anonymization of patient records.
  • Literature Synthesis : Use CAS Registry numbers (e.g., 107596-30-5) and IUPAC names for precise database searches (SciFinder, PubMed) to avoid ambiguities in chemical nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmecamylamine
Reactant of Route 2
Dexmecamylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.